molecular formula C28H30N4O4 B2569887 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 941995-55-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2569887
CAS No.: 941995-55-7
M. Wt: 486.572
InChI Key: WKFJDOGDWVVUBB-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound that features a combination of benzodioxole, indole, and dimethylaminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling with the dimethylaminophenyl group. The final step involves the formation of the ethanediamide linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can be compared with other compounds containing benzodioxole, indole, or dimethylaminophenyl groups.
  • Examples include N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]ethanediamide and N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-[4-(dimethylamino)phenyl]ethyl]ethanediamide.

Uniqueness

The uniqueness of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4/c1-31(2)22-10-8-21(9-11-22)24(32-14-13-20-5-3-4-6-23(20)32)17-30-28(34)27(33)29-16-19-7-12-25-26(15-19)36-18-35-25/h3-12,15,24H,13-14,16-18H2,1-2H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFJDOGDWVVUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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